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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing
CalFluor 647 Azide in super-resolution microscopy. CalFluor 647 Azide is a fluorogenic dye
that offers significant advantages for advanced imaging techniques such as Stochastic Optical
Reconstruction Microscopy (STORM) and DNA-based Point Accumulation for Imaging in
Nanoscale Topography (DNA-PAINT). Its unique "turn-on" fluorescence upon click chemistry
reaction with alkyne-modified biomolecules dramatically reduces background noise, enabling
the acquisition of high-contrast, super-resolved images.

Introduction to CalFluor 647 Azide

CalFluor 647 Azide is a far-red fluorescent probe that remains in a non-fluorescent state until it
undergoes a copper(l)-catalyzed alkyne-azide cycloaddition (CUAAC) or strain-promoted
alkyne-azide cycloaddition (SPAAC) reaction with a terminal alkyne.[1][2][3] This fluorogenic
property is highly beneficial for super-resolution microscopy, as it minimizes the fluorescence
background from unreacted probes, a common challenge with traditional fluorescent dyes.[2][3]
This leads to an improved signal-to-noise ratio and enhanced image quality.

Key Advantages for Super-Resolution Microscopy:

o Fluorogenic Nature: Reduces background fluorescence, leading to high-contrast imaging.
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» High Photon Output: While specific data for CalFluor 647 Azide is not readily available, its
spectral similarity to Alexa Fluor 647, a known high-performance dye for STORM, suggests it
is well-suited for single-molecule localization.

o Photostability: Dyes in the far-red spectrum, like CalFluor 647, generally exhibit good
photostability, which is crucial for the thousands of imaging frames required for STORM.

» Bioorthogonal Labeling: Click chemistry allows for the specific labeling of alkyne-modified
biomolecules within complex cellular environments with minimal perturbation.

Data Presentation: Photophysical and Chemical
Properties

A clear understanding of the quantitative properties of CalFluor 647 Azide is essential for
designing and troubleshooting super-resolution experiments.

Property Value Reference

Excitation Maximum (after click

) 657 nm
reaction)
Emission Maximum (after click
) 674 nm
reaction)
Molecular Weight 933.24 g/mol
Quantum Yield (Azide form) 0.0056
Quantum Yield (Triazole form,
) 0.25
after click)
Fluorescence Enhancement
] ) ~45x
upon Click Reaction
Solubility Water, DMSO

Comparison with a Spectrally Similar Dye (Alexa Fluor 647) for STORM Performance Context:
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Property Alexa Fluor 647 Reference

Mean Photon Count per

. , ~3,314 - 5,000
Switch (in STORM buffer)

Duty Cycle (in STORM buffer) ~0.00087 - 0.001

Experimental Protocols

The following protocols provide a detailed methodology for labeling and imaging with CalFluor
647 Azide. Optimization may be required for specific cell types and targets.

Metabolic Labeling of Biomolecules with an Alkyne
Reporter

This initial step introduces an alkyne group into the biomolecule of interest, which will
subsequently react with CalFluor 647 Azide. The example below is for labeling newly
synthesized DNA with 5-ethynyl-2'-deoxyuridine (EdU).

Materials:

Cells of interest cultured on high-quality glass coverslips (#1.5)

Complete cell culture medium

5-ethynyl-2'-deoxyuridine (EdU) stock solution (e.g., 10 mM in DMSO)

Phosphate-buffered saline (PBS)

Fixative solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
Procedure:

o Cell Culture: Plate cells on coverslips at an appropriate density to allow for individual cell
imaging.
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EdU Incorporation: Add EdU to the cell culture medium to a final concentration of 1-10 puM.
The optimal concentration and incubation time will depend on the cell type and proliferation
rate. Incubate for the desired duration to label newly synthesized DNA.

Fixation: After incubation, wash the cells twice with PBS. Fix the cells with 4%
paraformaldehyde in PBS for 15 minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at
room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each. The sample is now ready
for click chemistry labeling.

Copper-Catalyzed Click Chemistry (CUAAC) Labeling
with CalFluor 647 Azide

This protocol describes the "click" reaction to conjugate CalFluor 647 Azide to the alkyne-

modified biomolecules.

Materials:

Alkyne-labeled cells on coverslips (from Protocol 3.1)

CalFluor 647 Azide stock solution (e.g., 1 mM in DMSO)

Copper(ll) sulfate (CuSQOa) solution (e.g., 20 mM in water)

Copper(l)-stabilizing ligand (e.g., TBTA or BTTAA) stock solution (e.g., 10 mM in DMSO)
Reducing agent (e.g., Sodium Ascorbate) solution (freshly prepared, 100 mM in water)

PBS

Click Reaction Cocktail (prepare immediately before use): For a 500 pL reaction volume per

coverslip:
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435 pL PBS

10 pL CuSOa solution (final concentration: 400 puM)

20 uL TBTA or BTTAA solution (final concentration: 200 uM)

2.5 uL CalFluor 647 Azide stock solution (final concentration: 5 uM)

25 pL Sodium Ascorbate solution (final concentration: 5 mM)

Procedure:

Prepare Click Reaction Cocktail: Add the reagents in the order listed above and mix gently.

o Labeling: Remove the final PBS wash from the permeabilized cells and add the click reaction
cocktail.

 Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

e Washing: Wash the cells three times with PBS containing 0.05% Tween 20 for 5 minutes
each.

e Final Washes: Wash three times with PBS. The sample is now labeled and ready for STORM
imaging.

Stochastic Optical Reconstruction Microscopy (STORM)
Imaging

This protocol outlines the general procedure for acquiring STORM data. Instrument settings will
need to be optimized for the specific microscope setup.

Materials:
o Labeled cells on coverslips

» STORM imaging buffer (see below)
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o STORM-compatible microscope with a high-power 647 nm laser and an activation laser
(e.g., 405 nm)

STORM Imaging Buffer (a common formulation, may require optimization):

10% (w/v) glucose

1 M MEA (cysteamine)

e GLOX solution (14 mg glucose oxidase and 50 pL of 17 mg/mL catalase in 200 pL of Buffer A
[10 mM Tris pH 8.0, 50 mM NacCl])

o Buffer B (50 mM Tris pH 8.0, 10 mM NacCl)

» Final mixture (prepare fresh): To 620 uL of Buffer B with 10% glucose, add 70 pL of 1 M MEA
and 7 pL of GLOX solution.

Procedure:

e Mounting: Mount the coverslip onto a microscope slide with a chamber or in a suitable
imaging dish.

e Add Imaging Buffer: Add the freshly prepared STORM imaging buffer to the sample.

e Microscope Setup:

o Use a high numerical aperture objective (e.g., 1.4 NA).

o Focus on the labeled structures.

o Use Total Internal Reflection Fluorescence (TIRF) or Highly Inclined and Laminated
Optical sheet (HILO) illumination for thin samples to reduce background.

e Image Acquisition:

o llluminate the sample with the 647 nm laser at high power to induce photoswitching of the
CalFluor 647 molecules into a dark state.
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o Use a low-power 405 nm laser to reactivate a sparse subset of fluorophores back to the
fluorescent state in each frame.

o Acquire a long series of images (typically 20,000 - 100,000 frames) at a high frame rate
(e.g., 50-100 Hz).

o Data Analysis: Process the acquired image series with a localization software (e.qg.,
ThunderSTORM, rapidSTORM) to identify the precise coordinates of each single-molecule
blinking event. Reconstruct the final super-resolved image from these localizations.

Visualizations
Experimental Workflow

Labeling Imaging

! L Click Chemistry _ Labeled Sample ) Data Analysis )
Fixation & Permeabilization |—> (CalFiuor 647 Azide) |» STORM Imaging (Localization) Image Reconstruction

Metabolic Labeling
(e.g., EdU incorporation)

Click to download full resolution via product page

Caption: Experimental workflow for super-resolution microscopy with CalFluor 647 Azide.

Click Chemistry Reaction

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b12374256?utm_src=pdf-body-img
https://www.benchchem.com/product/b12374256?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Catalyst
Alkyne-modified CaIFIu_or 5y
Biomolecule Azide
(Non-fluorescent)
catalyzes

abeled Biomoleculd
(Fluorescent)

Click to download full resolution via product page

Caption: Schematic of the fluorogenic click chemistry reaction.

Conclusion

CalFluor 647 Azide is a powerful tool for super-resolution microscopy, offering high-contrast
imaging through its fluorogenic properties. The provided protocols offer a starting point for
researchers to implement this dye in their STORM and other super-resolution imaging
experiments. Careful optimization of labeling and imaging conditions will ensure the highest
quality results for visualizing nanoscale biological structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Super-Resolution Microscopy with CalFluor 647 Azide:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12374256#super-resolution-microscopy-with-calfluor-
647-azide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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